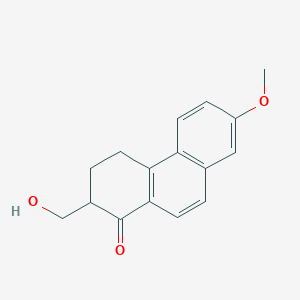
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one is an organic compound that belongs to the class of phenanthrenes Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a methoxy group (-OCH3) attached to the phenanthrene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one can be achieved through several methods. One common approach involves the hydroxymethylation of phenolic compounds using formaldehyde. For instance, the reaction of 4-hydroxy-acetophenone with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid can yield hydroxymethyl derivatives . Another method involves the reduction of precursor aldehydes with sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of environmentally friendly solvents and catalysts, as well as scalable reaction conditions, are essential for industrial applications. For example, water-based methods for hydroxymethylation have been developed to reduce the environmental impact of the synthesis process .
化学反应分析
Types of Reactions
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted phenanthrenes, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one exerts its effects depends on its interactions with molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
2-Hydroxymethylphenol: A simpler compound with similar hydroxymethyl functionality.
7-Methoxyphenanthrene: Lacks the hydroxymethyl group but shares the methoxy substitution.
2-Hydroxy-4-methoxybenzaldehyde: Contains both hydroxyl and methoxy groups but differs in the core structure.
Uniqueness
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one is unique due to the specific combination of hydroxymethyl and methoxy groups on the phenanthrene core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
63347-69-3 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-7-methoxy-3,4-dihydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C16H16O3/c1-19-12-4-7-13-10(8-12)2-6-15-14(13)5-3-11(9-17)16(15)18/h2,4,6-8,11,17H,3,5,9H2,1H3 |
InChI 键 |
UJVPOJILVSOIGI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C(CC3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


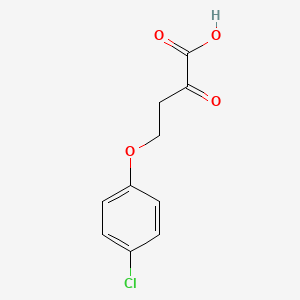
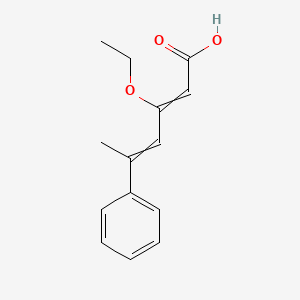
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
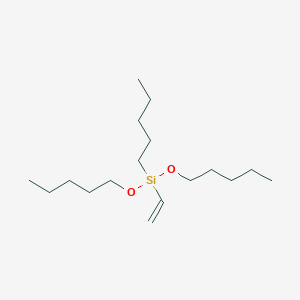
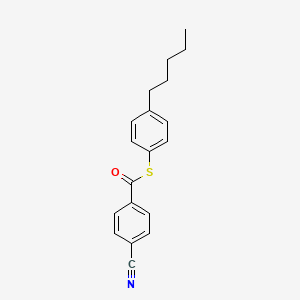

![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
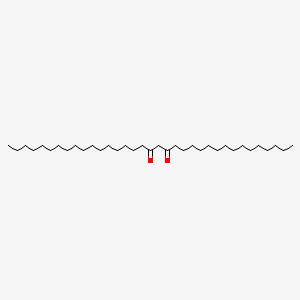
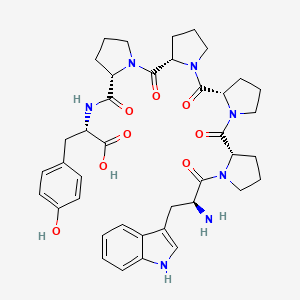

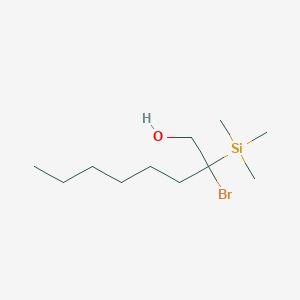
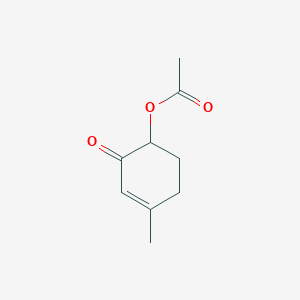
![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)
